molecular formula C15H19NO5 B13047346 (R)-2-(Tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

(R)-2-(Tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B13047346
M. Wt: 293.31 g/mol
InChI Key: KCDBTPOYUDNXBR-GFCCVEGCSA-N
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Description

®-2-(Tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves the use of di-tert-butyl pyrocarbonate in the presence of a base, such as triethylamine, under mild conditions . The reaction proceeds smoothly, yielding the desired Boc-protected compound.

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds can be optimized using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(Tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve the use of strong acids or bases to facilitate the removal or replacement of the Boc group .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

®-2-(Tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(Tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions at the functional sites of the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules. The molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(Tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
  • N-tert-butoxycarbonyl derivatives of amino acids
  • tert-butyl esters of various organic compounds

Uniqueness

®-2-(Tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific structure, which includes both a Boc-protected amine and a hydroxyl group. This combination allows for versatile chemical modifications and applications in various fields. Compared to other Boc-protected compounds, it offers a distinct balance of reactivity and stability, making it a valuable intermediate in synthetic organic chemistry .

Biological Activity

(R)-2-(Tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a tetrahydroisoquinoline core, which is known for its structural versatility and ability to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it a suitable candidate for drug development.

Anticancer Properties

Research indicates that THIQ derivatives exhibit significant anticancer activities. For example, studies on related compounds have shown that they can induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways. Specifically, tetrahydroisoquinoline-3-carboxylic acid derivatives were found to inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. One study reported a Ki value of 5.2 µM against Bcl-2 protein, demonstrating potent binding affinity and anti-proliferative effects on Jurkat cells through caspase-3 activation .

Neuroprotective Effects

THIQs have also been studied for their neuroprotective properties. Their ability to cross the blood-brain barrier allows them to interact with neurotransmitter systems. Some derivatives have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Anti-inflammatory Activity

The anti-inflammatory potential of THIQs is another area of interest. Compounds like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been reported to attenuate colon carcinogenesis through the blockade of IL-6 mediated signaling pathways . This suggests that similar mechanisms may be present in this compound.

The mechanisms underlying the biological activity of THIQs often involve modulation of signaling pathways associated with cell proliferation and apoptosis. Key pathways include:

  • IL-6/JAK2/STAT3 Pathway : Inhibition of this pathway has been linked to reduced tumor growth and metastasis .
  • Bcl-2 Family Proteins : Targeting these proteins can lead to increased apoptosis in cancer cells .
  • Oxidative Stress Reduction : THIQs may exert protective effects against oxidative damage in neuronal cells by enhancing antioxidant defenses .

Case Studies and Research Findings

Study ReferenceCompound StudiedBiological ActivityKey Findings
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidAnti-cancerInhibited IL-6 signaling; reduced tumor markers in CRC model
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidAnti-cancerInduced apoptosis; inhibited Bcl-2 protein
Various THIQ analogsNeuroprotectiveReduced oxidative stress; improved neuronal survival

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

(1R)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-7-6-9-8-10(17)4-5-11(9)12(16)13(18)19/h4-5,8,12,17H,6-7H2,1-3H3,(H,18,19)/t12-/m1/s1

InChI Key

KCDBTPOYUDNXBR-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2=C([C@@H]1C(=O)O)C=CC(=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)O

Origin of Product

United States

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